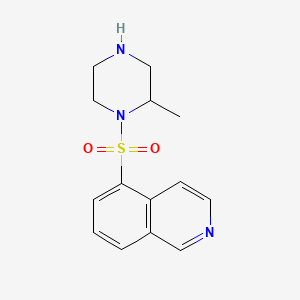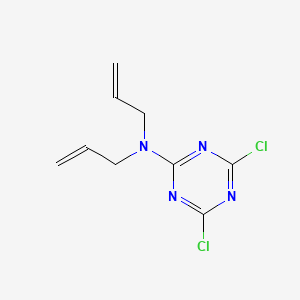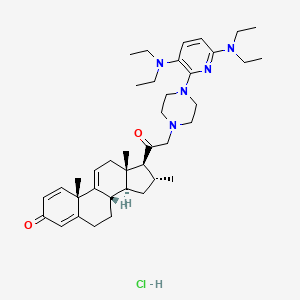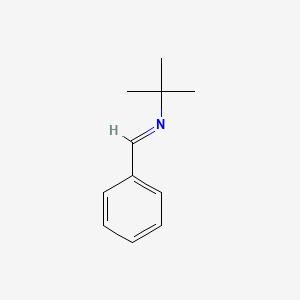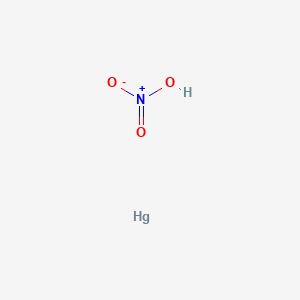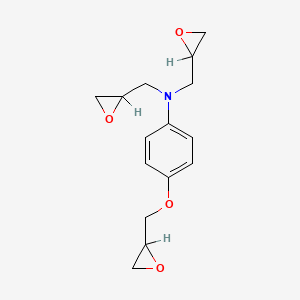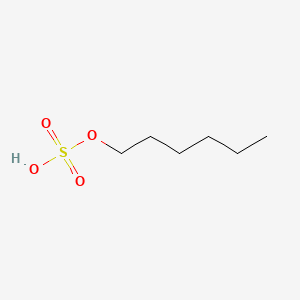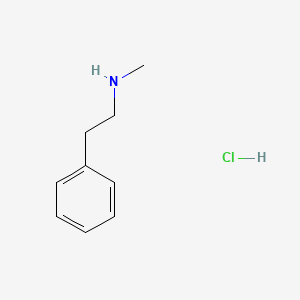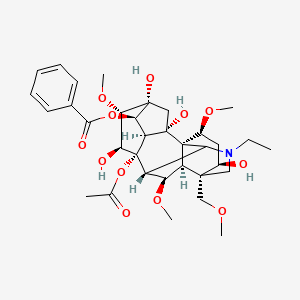
Aconifine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aconifine is a diterpenoid that is aconitine bearing a 10-hydroxy substituent. It derives from an aconitine. It derives from a hydride of an aconitane.
Wissenschaftliche Forschungsanwendungen
Hemodynamic and Arrhythmogenic Effects
Aconifine, when applied to the left atria of cats, has shown significant arrhythmogenic and hemodynamic effects, including dysrhythmias and a cardiodepressant action. Pretreatment with atropine and amiodarone modifies the responses, indicating a potential for studying supraventricular dysrhythmias and cardiovascular pharmacology (Winslow, 1981).
Toxicology and Detoxification
Aconifine's dual nature as a useful drug and a toxic substance in Traditional Chinese Medicine is notable. It has been used for anti-inflammation and anti-arrhythmia but also poses risks of poisoning. Modern scientific methods are employed to understand and optimize the detoxification processes of Aconitum herbs (Chan et al., 2021).
Developmental Toxicity in Zebrafish Embryos
Recent studies have explored aconitine's (AC) developmental toxicity in zebrafish embryos. AC exposure impairs cardiac, liver, and neurodevelopment and induces oxidative stress and ROS-mediated mitochondrial apoptosis. This highlights its relevance in toxicology and developmental biology research (Xia et al., 2021).
Pharmacokinetic Studies
Aconifine's pharmacokinetic properties are vital for understanding its bioactivity and safety. Studies have shown the relationship between cytochrome P450 proteins, efflux transporters, and the bioavailability of Aconitum alkaloids, providing insights into their metabolism and detoxification in vivo (Mi et al., 2021).
Influence on Cytochrome P450 3A
Investigations into the interaction of aconitine with cytochrome P450 3A (CYP3A) provide valuable information for drug-drug interaction studies and pharmacology. Understanding how aconitine modulates CYP3A is crucial for predicting drug interactions and ensuring the safe use of aconitine-containing medicines (Zhu et al., 2013).
Eigenschaften
Produktname |
Aconifine |
|---|---|
Molekularformel |
C34H47NO12 |
Molekulargewicht |
661.7 g/mol |
IUPAC-Name |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
InChI-Schlüssel |
GMSKTJVHWUUOMY-UHBPHNCFSA-N |
Isomerische SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Kanonische SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



